N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline
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Overview
Description
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline is an organic compound with a complex structure that includes ethoxy, methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by alkylation and etherification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups, such as nitroso or amino groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to corresponding amine compounds.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-pyridinamine
- 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-17-10-13(5-8-16(17)22-3)11-18-15-7-6-14(19(20)21)9-12(15)2/h5-10,18H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPPJBOTHFKHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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